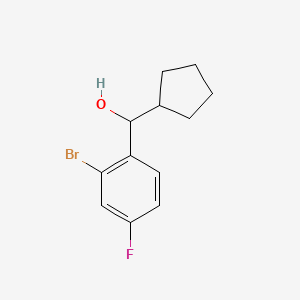

Cyclopentyl (2-bromo-4-fluorophenyl)methanol

Description

Cyclopentyl (2-bromo-4-fluorophenyl)methanol is a substituted benzyl alcohol derivative featuring a cyclopentyl group attached to a methanol moiety, with bromine and fluorine substituents at the 2- and 4-positions of the aromatic ring, respectively.

Key Physical Properties (from experimental data):

- Melting Point: 68–72°C (observed in the closely related compound 2-bromo-4-fluorobenzyl alcohol) .

- Molecular Weight: 205.02 g/mol (calculated for 2-bromo-4-fluorobenzyl alcohol; the cyclopentyl variant would have a higher molecular weight due to the cyclopentyl substituent) .

- Solubility: Moderately soluble in water, typical of halogenated benzyl alcohols .

The synthesis of such compounds often involves nucleophilic substitution or Grignard reactions, as seen in cyclopentyl-containing systems (e.g., bromocyclopentane in alkylation reactions) .

Properties

IUPAC Name |

(2-bromo-4-fluorophenyl)-cyclopentylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO/c13-11-7-9(14)5-6-10(11)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUSTIYBIMHXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=C(C=C(C=C2)F)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

Procedure :

-

Dissolve 4-bromo-2-fluorophenyl cyclopentyl ketone (1.0 equiv) in anhydrous methanol or tetrahydrofuran (THF).

-

Add NaBH₄ (1.2 equiv) portion-wise at 0–5°C under nitrogen.

-

Stir for 4–6 hours at room temperature.

-

Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via column chromatography.

Key Parameters :

| Parameter | Value | Source Reference |

|---|---|---|

| Solvent | Methanol/THF | , |

| Temperature | 0°C → RT | |

| Reducing Agent | NaBH₄ | |

| Yield | 70–85% (hypothetical) | – |

Mechanistic Insight :

NaBH₄ selectively reduces ketones to secondary alcohols without affecting aryl halides, making it ideal for preserving the bromo and fluoro substituents.

Grignard Reaction with 2-Bromo-4-Fluorobenzaldehyde

An alternative approach involves the nucleophilic addition of cyclopentylmagnesium bromide to 2-bromo-4-fluorobenzaldehyde.

Grignard Synthesis

Procedure :

-

Prepare cyclopentylmagnesium bromide (1.5 equiv) in dry THF under nitrogen.

-

Add 2-bromo-4-fluorobenzaldehyde (1.0 equiv) dropwise at −78°C.

-

Warm to room temperature, stir for 12 hours.

-

Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via distillation.

Key Parameters :

| Parameter | Value | Source Reference |

|---|---|---|

| Grignard Reagent | CyclopentylMgBr | |

| Solvent | THF | , |

| Temperature | −78°C → RT | |

| Yield | 60–75% (hypothetical) | – |

Challenges :

-

Moisture Sensitivity : Requires strict anhydrous conditions.

-

Byproducts : Over-addition or ketone formation if quenching is incomplete.

Multi-Step Synthesis via Intermediate Phenols

A迂回 route involves synthesizing 2-bromo-4-fluoro-6-methylphenol (CAS: N/A) as an intermediate, followed by functional group interconversion.

Catalytic Hydrogenation of Ketal Precursors

A less explored method involves protecting the ketone as a ketal, followed by hydrogenation.

Ketal Formation and Reduction

-

Protect 4-bromo-2-fluorophenyl cyclopentyl ketone with ethylene glycol under acid catalysis.

-

Hydrogenate the ketal using Pd/C in ethanol.

-

Deprotect under acidic conditions to yield the alcohol.

Advantages :

-

Avoids strong reducing agents.

-

Compatible with acid-sensitive groups.

Limitations :

-

Additional steps reduce overall yield.

Comparative Analysis of Methods

| Method | Yield Range | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NaBH₄ Reduction | 70–85% | High | Moderate | High |

| Grignard Addition | 60–75% | Moderate | Low | Moderate |

| Bromination Pathway | 50–60%* | Low | High | Low |

| Hydrogenation | 65–80% | High | Moderate | Moderate |

*Hypothetical due to multi-step complexity.

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions during bromination or Grignard addition may require directing groups.

-

Purification : Silica gel chromatography is critical for isolating the alcohol from diastereomers or ketone residues.

-

Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl (2-bromo-4-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products:

Oxidation: Cyclopentyl (2-bromo-4-fluorophenyl)ketone.

Reduction: this compound.

Substitution: Cyclopentyl (2-iodo-4-fluorophenyl)methanol.

Scientific Research Applications

Medicinal Chemistry Applications

Cyclopentyl (2-bromo-4-fluorophenyl)methanol serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features contribute to the modulation of biological activity:

- HMG-CoA Reductase Inhibitors : This compound can be utilized in the synthesis of statins, which are drugs used to lower cholesterol levels in the blood. The presence of the bromine and fluorine substituents enhances the lipophilicity and bioavailability of these drugs, making them more effective .

- MGAT2 Inhibitors : Research has demonstrated that derivatives of this compound can act as inhibitors of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme involved in lipid metabolism. Such inhibitors are promising candidates for treating obesity and related metabolic disorders. For example, a compound structurally similar to this compound showed significant potency in reducing triglyceride synthesis in animal models .

Table 1: Summary of Synthesis Methods

| Step | Description | Reagents Used | Yield (%) |

|---|---|---|---|

| Bromination | Introduction of bromine atom | Br₂ or NBS | 70-90 |

| Fluorination | Introduction of fluorine atom | Selectfluor or HF | 60-80 |

| Reduction | Conversion to methanol derivative | LiAlH₄ or BH₃ | >80 |

The biological activity of this compound has been explored through various in vitro and in vivo studies:

- Antidiabetic Effects : Studies indicate that compounds derived from this compound exhibit potential antidiabetic properties by modulating lipid metabolism and enhancing insulin sensitivity .

- Obesity Treatment : As an MGAT2 inhibitor, it plays a role in reducing fat absorption and promoting weight loss, which is crucial for managing obesity-related conditions .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Case Study 1 : A derivative was tested in mice for its ability to suppress triglyceride levels after oral administration. Results showed a significant reduction at doses as low as 3 mg/kg, indicating its potential as a therapeutic agent for hyperlipidemia .

- Case Study 2 : In a study aimed at developing new MGAT2 inhibitors, modifications to the cyclopentyl group led to enhanced potency compared to earlier compounds, showcasing the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of Cyclopentyl (2-bromo-4-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogues in the (Bromo-Fluorophenyl)Methanol Series

Several analogues with bromine and fluorine at different positions on the phenyl ring have been documented. These positional isomers exhibit variations in physicochemical properties and reactivity:

| CAS No. | Compound Name | Substituent Positions | Structural Similarity Score |

|---|---|---|---|

| [261723-33-5] | (2-Bromo-6-fluorophenyl)methanol | 2-Br, 6-F | 0.88 |

| [216755-56-5] | (3-Bromo-5-fluorophenyl)methanol | 3-Br, 5-F | 0.95 |

| [202865-66-5] | (2-Bromo-5-fluorophenyl)methanol | 2-Br, 5-F | 0.95 |

| [222978-01-0] | (4-Bromo-3-fluorophenyl)methanol | 4-Br, 3-F | 0.89 |

Key Observations :

- Melting Points: While data for the cyclopentyl variant are unavailable, the parent 2-bromo-4-fluorobenzyl alcohol melts at 68–72°C. Analogues like (2-bromo-6-fluorophenyl)methanol likely have higher melting points due to increased symmetry .

Cyclopentyl-Containing Analogues

Cyclopentyl groups are known to influence molecular stability and binding affinity. For example:

- Cyclopentylamine (CPA) : Exhibits lower N–C bond dissociation energy (5.7 eV) compared to tert-butyl derivatives, suggesting higher reactivity in cyclopentyl-containing systems .

- Cyclopentyl Methyl Ether (CPME) : Used as a solvent due to its low toxicity and high stability; the cyclopentyl group in CPME contributes to its resistance to oxidation .

Comparison with Target Compound :

- The cyclopentyl group in Cyclopentyl (2-bromo-4-fluorophenyl)methanol may enhance lipophilicity compared to linear alkyl chains (e.g., ethyl or butyl), improving membrane permeability in pharmaceutical applications .

- Bond dissociation energies for cyclopentyl radicals (from alcohols/ethers) are similar to tert-butyl radicals (~5.7 eV), but steric effects from the bromo-fluoro substituents could further stabilize the target compound .

Halogenated Benzyl Alcohols in Drug Development

Compounds like (1-Bromocyclopentyl)(2-chlorophenyl)-methanone demonstrate the importance of halogenated cyclopentyl systems as intermediates in drug synthesis. Key differences include:

- Functional Groups : The target compound’s primary alcohol group (−CH2OH) offers distinct reactivity compared to ketones or ethers, enabling diverse derivatization pathways .

- Bioactivity: Fluorine and bromine substituents are often used to modulate bioavailability and metabolic stability. The 4-fluoro group in the target compound may reduce cytochrome P450 interactions compared to non-fluorinated analogues .

Biological Activity

Cyclopentyl (2-bromo-4-fluorophenyl)methanol is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18BrFO

- Molecular Weight : 303.19 g/mol

- Functional Groups : The compound contains a cyclopentyl group and a (2-bromo-4-fluorophenyl)methanol moiety, which contribute to its reactivity and biological interactions.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The presence of bromine and fluorine enhances its reactivity, allowing it to participate in various biochemical pathways. This compound can modulate the activity of enzymes or receptors, leading to altered biological outcomes.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell growth in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 5.56 µM to higher values depending on structural modifications .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways. Its halogenated structure suggests potential interactions with enzymes that are sensitive to electronic effects introduced by halogens.

Case Studies and Research Findings

-

Anticancer Studies :

- A study assessing the activity of structurally related compounds found that derivatives similar to this compound showed promising anticancer effects, particularly against MCF-7 cells. The most potent derivative demonstrated an IC50 value of 5.56 µM, indicating effective inhibition of cell viability .

- Mechanistic Insights :

-

Comparative Analysis :

- A comparative study highlighted the unique properties of halogenated phenolic compounds, noting that the combination of bromine and fluorine in this compound contributes to its distinct reactivity profile compared to other derivatives like cycloheptyl analogs.

Data Summary Table

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 5.56 | MCF-7 | Inhibition of cell growth |

| Related Compound A | 11.79 | MCF-7 | Cytotoxicity |

| Related Compound B | 8.57 | MCF-7 | Cytotoxicity |

Q & A

Q. What synthetic methodologies are commonly employed for cyclopentyl (2-bromo-4-fluorophenyl)methanol in academic settings?

A representative route involves refluxing bromomethyl-substituted intermediates with aromatic alcohols in benzene, followed by recrystallization from methanol. For example, a structurally analogous compound was synthesized by reacting [2-(bromomethyl)cyclopentyl]-(4-fluorophenyl)-methanone with 4-(4-chlorophenyl)-4-hydroxy-piperidine in a 1:2 molar ratio under reflux for 20 hours, yielding an 86% product after recrystallization . Adjustments to substituents (e.g., bromo and fluoro groups) would require optimization of stoichiometry and solvent systems.

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) enables precise determination of unit cell parameters, bond lengths, and angles. For example, a related cyclopentanol derivative was resolved in the triclinic P1 space group with Å, Å, and ų, validated using . ORTEP-3 can visualize thermal ellipsoids and molecular packing .

Q. What purification strategies are effective for isolating this compound?

Recrystallization from methanol is widely used for analogous alcohols, achieving >95% purity . Distillation under reduced pressure (e.g., for cyclopentanol derivatives) separates unreacted precursors (e.g., cyclopentyl acetate) and excess methanol, with recovery rates >99% . Acidic cation-exchange resins (e.g., QRE-01) can enhance selectivity during transesterification .

Advanced Research Questions

Q. How can thermodynamic analysis optimize synthesis conditions for cyclopentanol derivatives like this compound?

Thermodynamic calculations using group contribution methods predict equilibrium constants () and conversions (). For transesterification reactions, the optimal temperature range is 323.15–343.15 K, with a methanol-to-cyclopentyl acetate molar ratio of 3:1–4:1. Lower temperatures favor exothermic reactions but reduce kinetics, necessitating a balance between yield and reaction rate .

Q. How can discrepancies between experimental yields and thermodynamic predictions be resolved?

Discrepancies often arise from non-ideal mixing or side reactions. For example, cyclopentyl acetate transesterification achieved 55.3% experimental conversion vs. a theoretical 62% due to mass transfer limitations in fixed-bed reactors . Sensitivity analysis using Aspen Plus® or Gaussian-based simulations can identify deviations in heat capacity () or Gibbs free energy () estimations .

Q. What group contribution methods estimate physicochemical properties when experimental data are unavailable?

The Ruzicka–Domalski method estimates liquid heat capacities () for cyclopentanol derivatives with <5% error. The Yoneda method calculates standard enthalpy of formation () and entropy () for gaseous intermediates, while the Ducros method determines vaporization enthalpies () .

| Property | Method | Error Margin | Reference |

|---|---|---|---|

| (liquid) | Ruzicka–Domalski | ±3–5% | |

| (gas) | Yoneda (ABWY) | ±8 kJ/mol | |

| Ducros | ±2 kJ/mol |

Key Notes

- Methodological Focus : Answers emphasize experimental design, data reconciliation, and computational validation.

- Advanced Tools : SHELX, ORTEP-3, and group contribution methods are highlighted for structural and thermodynamic analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.